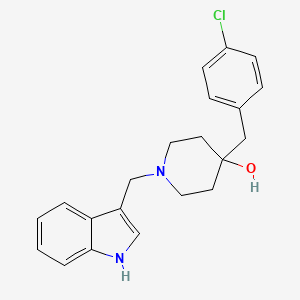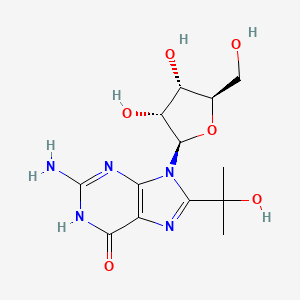
8-(2-Hydroxypropan-2-yl)guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Hydroxypropan-2-yl)guanosine is a modified nucleoside derived from guanosine It features a hydroxypropan-2-yl group attached to the eighth position of the guanine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Hydroxypropan-2-yl)guanosine typically involves the modification of guanosine through a series of chemical reactionsThis can be achieved using reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions: 8-(2-Hydroxypropan-2-yl)guanosine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxypropan-2-yl group.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
8-(2-Hydroxypropan-2-yl)guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in nucleic acid chemistry and its potential effects on DNA and RNA structures.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 8-(2-Hydroxypropan-2-yl)guanosine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating adenosine receptors and influencing purinergic signaling pathways. This modulation can lead to neuroprotective and antiproliferative effects, making it a potential candidate for treating neurodegenerative diseases and cancer .
Comparación Con Compuestos Similares
Guanosine: The parent compound from which 8-(2-Hydroxypropan-2-yl)guanosine is derived.
2’-Deoxyguanosine: A similar nucleoside with a deoxyribose sugar instead of ribose.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of guanosine.
Uniqueness: this compound is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical and biological properties. This modification can enhance its stability, reactivity, and potential therapeutic applications compared to its unmodified counterparts .
Propiedades
Número CAS |
23844-15-7 |
|---|---|
Fórmula molecular |
C13H19N5O6 |
Peso molecular |
341.32 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(2-hydroxypropan-2-yl)-1H-purin-6-one |
InChI |
InChI=1S/C13H19N5O6/c1-13(2,23)11-15-5-8(16-12(14)17-9(5)22)18(11)10-7(21)6(20)4(3-19)24-10/h4,6-7,10,19-21,23H,3H2,1-2H3,(H3,14,16,17,22)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
DAMXRVHVWNCLQK-KQYNXXCUSA-N |
SMILES isomérico |
CC(C)(C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)O |
SMILES canónico |
CC(C)(C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



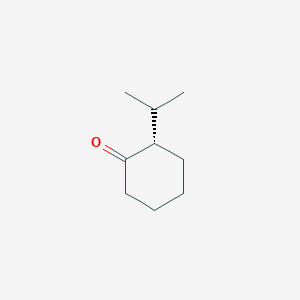

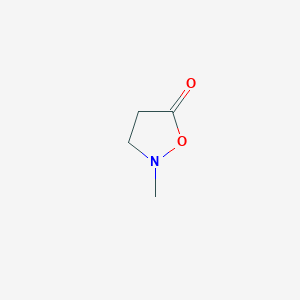
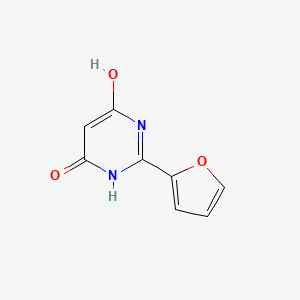
![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)
![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)
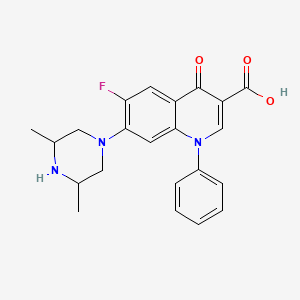

![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)


![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)
